Cellular PAD4 Inhibition Potency
In a cellular context measuring PAD4‑mediated citrullination, BB‑Cl‑amidine demonstrates a 20‑fold increase in potency over its parent compound Cl‑amidine, with an EC50 of 8.8 µM compared to >200 µM for Cl‑amidine . This gain in cellular activity is attributed to the C‑terminal benzimidazole group that protects the compound from proteolytic cleavage, thereby maintaining intracellular concentrations sufficient for sustained PAD inhibition [1].
| Evidence Dimension | Cellular PAD4 inhibition potency (EC50) |
|---|---|
| Target Compound Data | 8.8 µM |
| Comparator Or Baseline | Cl-amidine: >200 µM |
| Quantified Difference | ≥22.7-fold lower EC50 (20-fold improvement reported) |
| Conditions | Cellular assay measuring PAD4-dependent citrullination |
Why This Matters
This cellular potency gain directly translates to lower required concentrations in cell-based assays, reducing off-target effects and compound consumption.
- [1] Muth A, Subramanian V, Beaumont E, et al. Development of a Selective Inhibitor of Protein Arginine Deiminase 2. J Med Chem. 2017;60(7):3198-3211. View Source
